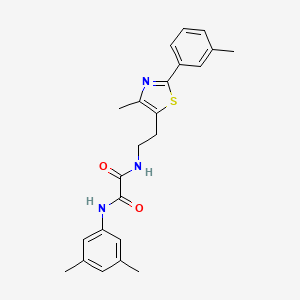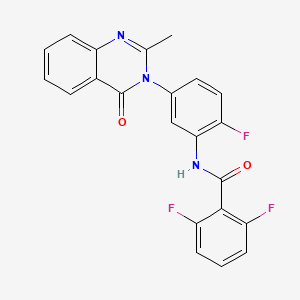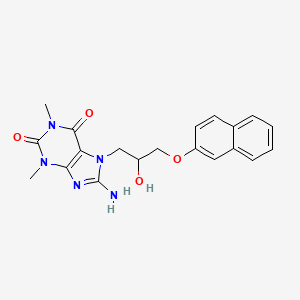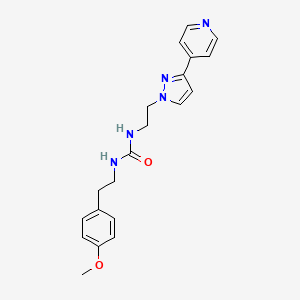
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPEU and has been synthesized using different methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPPEU.
Scientific Research Applications
Synthesis and Biological Activities
Compounds similar to "1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea" have been synthesized and evaluated for various biological activities. For example, the synthesis of new substituted indoles has been explored, revealing effects on arterial blood pressure and analgesic activity in rats, indicating the potential for medical applications (Hishmat et al., 1992).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antibacterial properties. This suggests the utility of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Gelation Properties
The compound "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" has shown the ability to form hydrogels in acidic conditions, with the gelation properties being tunable by the anion identity. This highlights the potential for creating materials with specific physical properties for industrial or biomedical applications (Lloyd & Steed, 2011).
X-ray Powder Diffraction
X-ray powder diffraction data for compounds with structural similarities have been reported, offering insights into the crystalline structure and purity of these compounds, crucial for the development of pharmaceuticals and materials science (Wang et al., 2017).
Conformational and Tautomeric Studies
Research into the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives has been conducted, illustrating the complex chemical behavior of these compounds. This provides valuable information for designing molecules with specific biological activities or chemical properties (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXYPBQYZGYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

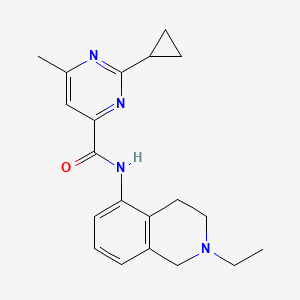
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
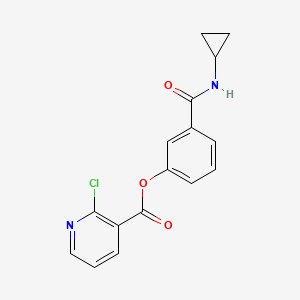
![N-cyclohexyl-2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2892124.png)
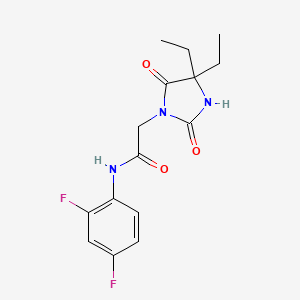
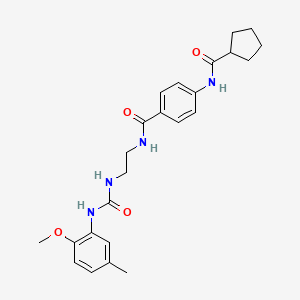
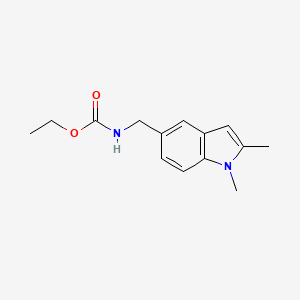
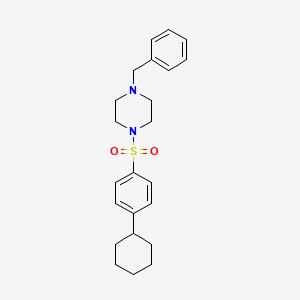
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)
